molecular formula C17H16F4N4O2 B2511047 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034326-47-9

3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Número de catálogo: B2511047
Número CAS: 2034326-47-9
Peso molecular: 384.335
Clave InChI: JMKLMDOSOHMSOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16F4N4O2 and its molecular weight is 384.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide (hereafter referred to as Compound 3o) has emerged as a significant candidate in medicinal chemistry, particularly for its potential anti-mycobacterial and pharmacokinetic properties. This detailed article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

Compound 3o features a complex structure that includes a piperidine core, a fluoropyrimidine moiety, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is believed to contribute to its biological activity.

Anti-mycobacterial Activity

Compound 3o was primarily evaluated for its anti-mycobacterial properties. The minimum inhibitory concentration (MIC) values indicate its potency against Mycobacterium tuberculosis (M.tb):

  • MIC ≤ 2 nM for meta-substituted derivatives.
  • MIC = 4 nM for the trifluoromethyl-substituted variant.
  • MIC = 8 nM for the para-fluorine derivative.

These results suggest that modifications in the aromatic ring significantly influence the compound's efficacy against M.tb .

Pharmacokinetics

Pharmacokinetic analysis revealed promising attributes for Compound 3o:

  • Bioavailability : Approximately 44.83% , which is notably higher compared to other compounds like PBTZ169 (20.81%).
  • Volume of Distribution (Vss) : Calculated at 4524.65 mL/kg , indicating extensive tissue penetration.
  • Stability : The compound exhibited a half-life (T1/2) of 61.4 minutes in human liver microsomes, showcasing good metabolic stability .

Toxicity Profile

In vitro studies demonstrated that Compound 3o is non-toxic to VERO cells at concentrations up to 10 μM , indicating a favorable safety profile .

The mechanism underlying the anti-mycobacterial activity of Compound 3o appears to involve interference with bacterial cell wall synthesis and metabolic pathways, although specific targets remain to be fully elucidated.

Study on Structural Variants

A series of structural modifications were conducted to optimize the biological activity of piperidine derivatives. The introduction of halogens and other substituents was systematically evaluated:

  • Fluoro-substitution on the benzene ring was found to enhance anti-M.tb activity compared to chloro or bromo substitutions.
  • The design strategy emphasized the balance between hydrophobicity and solubility, with pyrimidine substitutions providing better metabolic stability .

Comparative Analysis with Other Compounds

In comparative studies with PBTZ169, Compound 3o exhibited superior lung enrichment and bioavailability, which are critical parameters for drugs targeting pulmonary infections .

Data Tables

PropertyValue
Minimum Inhibitory Concentration (MIC)≤ 2 nM (meta) / 4 nM (trifluoromethyl) / 8 nM (para)
Bioavailability44.83%
Volume of Distribution (Vss)4524.65 mL/kg
Half-life in Liver Microsomes61.4 minutes
Non-toxicityCC50 > 10 μM

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various pathogens. For instance, derivatives of pyrimidine compounds have shown significant antibacterial activity, particularly against Mycobacterium tuberculosis (M.tb). A specific derivative demonstrated a minimum inhibitory concentration (MIC) of ≤ 2 nM, indicating potent anti-M.tb activity. The introduction of fluorine atoms in the structure appears to enhance antimicrobial properties by improving metabolic stability and solubility in biological systems .

Anticancer Properties

The compound has been investigated for its potential in cancer therapy. Pyrimidine derivatives have been associated with various cancer types, demonstrating selective inhibition of cancer cell proliferation. For example, certain derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming traditional chemotherapeutics like 5-Fluorouracil . The mechanism involves targeting specific pathways such as the PI3K/Akt pathway, crucial for tumor growth and survival.

Antiviral Activity

In addition to its antibacterial and anticancer properties, the compound has shown promise as an antiviral agent. Studies indicate that certain pyrimidine derivatives exhibit activity against HIV strains with EC50 values as low as 3.43 nM, suggesting potential for development into antiviral therapeutics .

Case Studies

StudyFindingsReference
Study on Anti-M.tb ActivityThe derivative showed MIC ≤ 2 nM against Mycobacterium tuberculosis, indicating strong antimicrobial potential.
Investigation in Cancer TherapyExhibited IC50 values between 0.87–12.91 μM against breast cancer cell lines, demonstrating significant anticancer activity.
Evaluation of Antiviral PropertiesShowed EC50 values as low as 3.43 nM against HIV strains, highlighting its potential as an antiviral agent.

Propiedades

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O2/c18-12-8-22-15(23-9-12)27-14-5-2-6-25(10-14)16(26)24-13-4-1-3-11(7-13)17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKLMDOSOHMSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.